molecular formula C19H17ClN2O3 B12116286 Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

Cat. No.: B12116286
M. Wt: 356.8 g/mol
InChI Key: FTSVHKYIHJNPNQ-UHFFFAOYSA-N
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Description

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a compound with a complex structure, combining a quinoline moiety with a benzoate group. Let’s break it down:

  • Quinoline: : Quinoline is a bicyclic nitrogen-containing heterocycle that has attracted attention due to its diverse biological activities. It is found in various natural products and synthetic compounds.

  • Benzoate: : The benzoate group consists of a benzene ring with a carboxylate functional group (COO-) attached. It is commonly found in esters and salts.

Preparation Methods

Synthesis:

The synthesis of Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves several steps. Here’s a summary:

    Starting Material: Begin with 3-methoxyaniline.

    Key Steps:

    Characterization: The compound is characterized using various spectral techniques.

Industrial Production:

Industrial-scale production methods may vary, but the synthetic route remains consistent.

Chemical Reactions Analysis

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various reactions:

    Substitution: The chloro group can be substituted with other functional groups.

    Reduction: Reduction of the quinoline ring or the carbonyl group.

    Oxidation: Oxidation of the methoxy group.

    Common Reagents: Palladium acetate, tri-tert-butylphosphine tetrafluoroborate, potassium carbonate, and dimethylacetamide.

    Major Products: The desired compound itself and its derivatives.

Scientific Research Applications

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential bioactivity, including kinase inhibition.

    Medicine: Investigated for anticancer properties.

    Industry: May serve as a starting material for drug development.

Mechanism of Action

The exact mechanism of action is context-dependent. it likely involves interactions with cellular targets, possibly related to kinase pathways.

Comparison with Similar Compounds

Ethyl 4-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate shares features with other naphthyridine derivatives. Its uniqueness lies in the specific substitution pattern and the combination of quinoline and benzoate moieties.

Similar Compounds

  • Nalidixic acid (a marketed [1,8]naphthyridine analog)
  • Malaridine phosphate (antimalarial)
  • Vosaroxin (undergoing phase III clinical trials for acute myeloid leukemia)

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 4-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-4-6-13(7-5-12)22-15-10-11-21-18-16(24-2)9-8-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

FTSVHKYIHJNPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC

Origin of Product

United States

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